

Replicating Published Findings on Pranazepide's Effects: A Comparative Guide

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Compound of Interest

Compound Name: *Pranazepide*

Cat. No.: *B1678045*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Pranazepide** and other cholecystikinin (CCK) receptor antagonists. Due to the limited availability of specific published data for **Pranazepide**, this document summarizes known information about its class of compounds and presents standardized experimental protocols for evaluating their effects.

Introduction to Pranazepide and CCK Receptor Antagonists

Pranazepide is a cholecystikinin (CCK) receptor antagonist.[1] CCK is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety.[2] It exerts its effects by binding to two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain).[2] CCK-A receptors are primarily found in the gastrointestinal (GI) system, including the pancreas and gallbladder, while CCK-B receptors are predominant in the central nervous system.[2] By blocking these receptors, antagonists like **Pranazepide** can modulate physiological functions, making them potential therapeutic agents for various disorders.

Comparative Analysis of CCK Receptor Antagonists

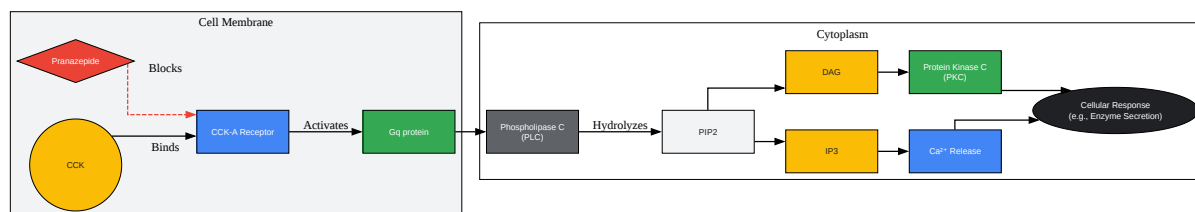
To understand the potential effects of **Pranazepide**, it is useful to compare it with other well-characterized CCK receptor antagonists. The following table summarizes the available binding

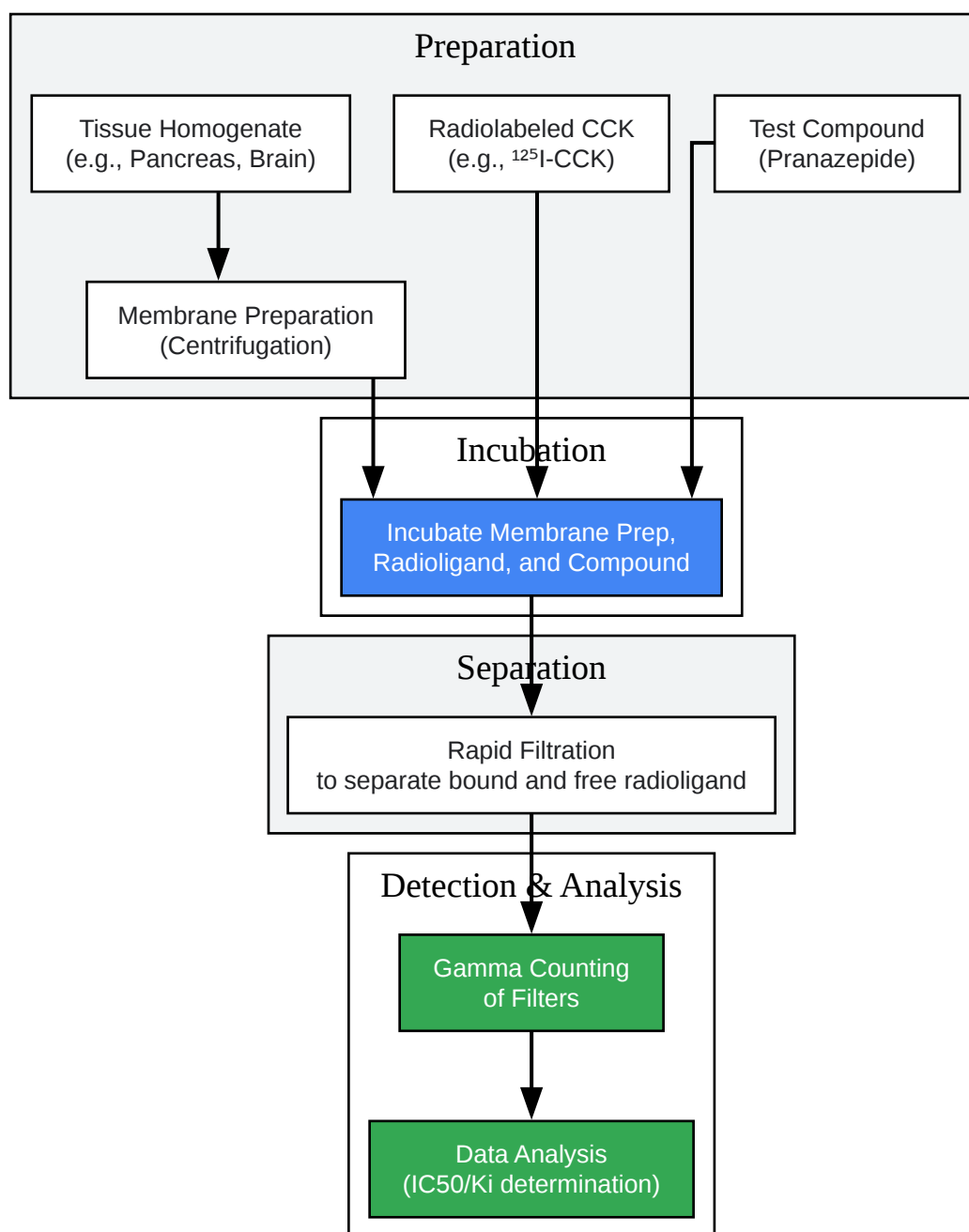
affinity data for several of these compounds.

Compound	Receptor Target(s)	Binding Affinity (IC50/pA2/Ki)	Species/Tissue	Reference
Pranazepide	CCK Receptors	Data not available in searched literature	-	-
Devazepide (L-364,718)	CCK-A	IC50: 81 pM	Rat Pancreas	[3]
IC50: 45 pM	Bovine Gallbladder			
CCK-B	IC50: 245 nM	Guinea Pig Brain		
Lorglumide	CCK-A	pA2: 7.31	Rat Pancreas	
pA2: 7.00	Human Gallbladder			
Dexloxiglumide	CCK-A	pA2: 6.41	-	
pA2: 6.95	Human Gallbladder			
Proglumide	CCK-A / CCK-B (non-selective)	Low affinity	Rat	
L-365,260	CCK-B	Ki: 1.9 nM	Guinea Pig Brain	
Ki: 2.0 nM	Guinea Pig Stomach			

Signaling Pathways of CCK Receptors

The binding of CCK to its receptors initiates intracellular signaling cascades. The following diagram illustrates the general signaling pathway for CCK-A receptors, which are G-protein coupled receptors.





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